molecular formula C15H22N2O2 B6124676 1-methyl-4-(2-phenoxybutanoyl)piperazine

1-methyl-4-(2-phenoxybutanoyl)piperazine

Cat. No. B6124676
M. Wt: 262.35 g/mol
InChI Key: CFCHNWMKYXFJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(2-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

1-methyl-4-(2-phenoxybutanoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. Some of the scientific research applications of 1-methyl-4-(2-phenoxybutanoyl)piperazine include:
1. Neuropharmacology: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine. This makes it a promising compound for the development of drugs that target the central nervous system.
2. Cancer Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines. This makes it a promising compound for the development of anticancer drugs.
3. Cardiovascular Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the release of neurotransmitters such as dopamine and norepinephrine. It has also been suggested that it may act by modulating the activity of ion channels in the central nervous system.
Biochemical and Physiological Effects:
1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of neurotransmitter release: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to inhibit the release of neurotransmitters such as dopamine and norepinephrine.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.

Advantages and Limitations for Lab Experiments

1-methyl-4-(2-phenoxybutanoyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Some of the limitations of 1-methyl-4-(2-phenoxybutanoyl)piperazine for lab experiments include:
1. Limited research: Despite its potential applications, 1-methyl-4-(2-phenoxybutanoyl)piperazine has not been extensively studied, and its mechanism of action is not fully understood.
2. Toxicity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit toxicity in some studies, making it a challenging compound to work with in lab experiments.

Future Directions

There are several future directions for the study of 1-methyl-4-(2-phenoxybutanoyl)piperazine. Some of these include:
1. Further studies on its mechanism of action: More research is needed to understand the mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine.
2. Development of drugs targeting the central nervous system: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
3. Development of anticancer drugs: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
Conclusion:
In conclusion, 1-methyl-4-(2-phenoxybutanoyl)piperazine is a promising compound for scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. However, more research is needed to fully understand its mechanism of action and to develop drugs that target the central nervous system and anticancer drugs.

Synthesis Methods

The synthesis of 1-methyl-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-methylpiperazine with 2-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-14(19-13-7-5-4-6-8-13)15(18)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCHNWMKYXFJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-2-phenoxybutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.